molecular formula C23H25ClN4OS B2840530 N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894879-11-9

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2840530
CAS No.: 894879-11-9
M. Wt: 440.99
InChI Key: GOPZFKBPELECAC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic compound featuring a triazaspirodeca-diene core. Its molecular architecture includes a 4-chlorophenyl group, a 3,4-dimethylphenyl substituent, and a methylthio moiety, which collectively influence its physicochemical and functional properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-15-4-5-17(14-16(15)2)20-21(30-3)27-23(26-20)10-12-28(13-11-23)22(29)25-19-8-6-18(24)7-9-19/h4-9,14H,10-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZFKBPELECAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of functional groups: Various functional groups, such as the chlorophenyl and dimethylphenyl groups, are introduced through substitution reactions.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and reaction mechanisms.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Chlorophenyl vs. This difference may influence aggregation behavior in thin-film optoelectronic devices.
  • Methylthio Group : The methylthio (-SMe) moiety is common across analogs, contributing to sulfur-mediated intermolecular interactions and thermal stability.

Application-Specific Performance

  • Optoelectronics : While deuterated analogs (e.g., d-TPBI) are explicitly used in organic light-emitting diodes (OLEDs) for enhanced lifetime, the target compound’s chloro-substituted variant may offer superior hole-blocking capabilities due to its electron-deficient aromatic system .
  • Solubility Challenges : The chloro and dimethylphenyl groups likely reduce solubility in common organic solvents compared to methoxy-containing analogs, necessitating tailored solvent systems for processing .

Biological Activity

N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which contributes to its biological activity. The presence of a chlorophenyl group and methylthio substituent may influence its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈ClN₅OS
  • Molecular Weight : 373.88 g/mol

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity by targeting various cellular pathways. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antitumor Activity

A study evaluating a series of triazole derivatives demonstrated that compounds with the triazole ring exhibited potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was included in a broader investigation into structure-activity relationships (SAR) that highlighted the importance of substituents in enhancing biological efficacy .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that derivatives with similar structures can exhibit activity against various bacterial strains.

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansModerate

This table summarizes findings from studies where compounds were tested against these microorganisms using standard disk diffusion methods .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in tumor progression or microbial metabolism.
  • Induction of Apoptosis : Triazole derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Cell Membranes : Some derivatives display the ability to disrupt microbial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the molecular structure significantly influence the biological activity of the compound. For example:

  • Chlorophenyl Substituent : Enhances lipophilicity, potentially improving membrane permeability.
  • Methylthio Group : May contribute to increased potency against specific targets due to its electron-donating properties.

Comparative Analysis

Structural FeatureImpact on Activity
Chlorophenyl GroupIncreased potency
Methylthio GroupEnhanced interaction
Spirocyclic FrameworkUnique binding conformations

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